molecular formula C18H14ClFN4O3S2 B2572841 2-chloro-6-fluoro-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391869-47-9

2-chloro-6-fluoro-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2572841
CAS No.: 391869-47-9
M. Wt: 452.9
InChI Key: MADZBHHTJTXMKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-chloro-6-fluoro-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a structurally complex molecule featuring:

  • A benzamide core substituted with chlorine (C2) and fluorine (C6).
  • A 1,3,4-thiadiazole-2-yl ring linked via a sulfur atom to a 2-((4-methoxyphenyl)amino)-2-oxoethyl side chain.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN4O3S2/c1-27-11-7-5-10(6-8-11)21-14(25)9-28-18-24-23-17(29-18)22-16(26)15-12(19)3-2-4-13(15)20/h2-8H,9H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADZBHHTJTXMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-6-fluoro-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel synthetic molecule that incorporates a 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Structure and Properties

The compound features a complex structure that includes:

  • A thiadiazole ring , which is often associated with various pharmacological activities.
  • A benzamide backbone that enhances the molecule's stability and bioactivity.
  • A fluorine and chlorine substitution that may influence its interaction with biological targets.

Biological Activity Overview

  • Antimicrobial Activity
    • The 1,3,4-thiadiazole derivatives have shown significant antimicrobial properties. For example, compounds containing this scaffold have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
    • Studies indicate that halogen substitutions (like chlorine and fluorine) can enhance antibacterial activity against Gram-positive bacteria .
  • Antiparasitic Effects
    • Thiadiazole derivatives have been explored for their potential in treating parasitic infections such as leishmaniasis and Chagas disease. The mechanism often involves disrupting the kinetoplast DNA of the parasites .
  • Cytotoxicity and Anti-cancer Potential
    • Some studies have highlighted the cytostatic properties of thiadiazole derivatives, suggesting their potential in cancer therapy. The ability to inhibit cell proliferation has been documented in various cancer cell lines .

Case Studies

  • A study evaluated a series of thiadiazole compounds for their antibacterial activity. Among them, those with methoxy and halogen substitutions exhibited the highest potency against E. coli and P. aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 32 to 42 μg/mL .

Data Tables

Compound NameStructureMIC (μg/mL)Activity Type
Thiadiazole AThiadiazole A32Antibacterial
Thiadiazole BThiadiazole B42Antifungal
Thiadiazole CThiadiazole C47.5Antitubercular

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • DNA Binding : The thiadiazole moiety is known to bind to DNA, disrupting essential functions in pathogens.
  • Enzyme Inhibition : Compounds like this can inhibit enzymes critical for microbial survival, leading to cell death.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives, including those similar to 2-chloro-6-fluoro-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide.

  • Mechanism of Action : The thiadiazole ring contributes to the compound's ability to disrupt microbial cell wall synthesis, leading to cell death. Compounds containing halogen substituents often exhibit enhanced antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
  • Case Studies :
    • A study demonstrated that derivatives with a similar thiadiazole structure exhibited significant antifungal activity against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 25 to 32 μg/mL .
    • Another investigation found that chlorinated and fluorinated derivatives of thiadiazoles showed promising antibacterial activity against E. coli and Pseudomonas aeruginosa, indicating their potential as novel antimicrobial agents .

Anticancer Properties

The compound's structural characteristics suggest potential applications in cancer therapy:

  • Cytotoxicity : Research has indicated that thiadiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
  • Case Studies :
    • A review highlighted several thiadiazole derivatives that exhibited cytostatic effects on various cancer cell lines, suggesting that modifications to the thiadiazole scaffold could lead to compounds with enhanced anticancer activity .
    • Specific derivatives of similar compounds have shown effectiveness against breast cancer cells by inhibiting key signaling pathways involved in tumor growth .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that typically include:

  • Formation of the thiadiazole ring via cyclization reactions.
  • Introduction of substituents through nucleophilic substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 1,3,4-thiadiazole-2-yl scaffold and thioether-linked acetamide side chain are recurring motifs in bioactive compounds. Below is a comparative analysis of key analogs:

Compound Name Yield (%) Melting Point (°C) Key Substituents Reference
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 74 132–134 4-Chlorobenzyl, isopropylphenoxy
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) 88 133–135 Benzyl, isopropylphenoxy
N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide 85 135–136 4-Fluorobenzyl, 2-methoxyphenoxy
2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one (2d) 83.9 227.6–228.6 Nitrophenyl, p-tolylamino
Target Compound 4-Methoxyphenylamino, chloro/fluoro
Key Observations:
  • Yield : Benzylthio derivatives (e.g., 5h) exhibit higher yields (up to 88%) compared to chlorobenzyl or fluorobenzyl analogs, suggesting steric and electronic factors influence reaction efficiency .
  • Melting Points: Pyrimidinone derivatives (e.g., 2d) show significantly higher melting points (~227°C) than thiadiazole-acetamides (~130–170°C), likely due to increased hydrogen bonding in pyrimidinone systems .
  • Substituent Impact : The presence of 4-methoxyphenyl in the target compound may enhance solubility compared to nitro or halogenated groups, as methoxy groups reduce hydrophobicity .
Antitumor Potential:
  • Thiadiazole-thioacetamide hybrids (e.g., N-{5-[(2-(R-anilino)-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-chloroacetamides) show moderate to high antitumor activity, attributed to their ability to disrupt DNA synthesis or inhibit kinases .
  • Pyrimidinone-thioacetamides (e.g., 2d, 2e) exhibit activity against leukemia cell lines (IC₅₀ = 1.2–5.8 μM), with electron-withdrawing groups (e.g., nitro) enhancing potency .
Enzyme Inhibition:
  • The 4-methoxyphenyl group in the target compound may mimic tyrosine or ATP-binding motifs in kinases (e.g., CDK5/p25), as seen in related inhibitors like compound 12 (IC₅₀ = 0.3 μM) .

Structural and Spectral Comparisons

IR and NMR Features:
  • Thioamide C=S Stretch : Observed at ~1243–1258 cm⁻¹ in thiadiazole-thioacetamides, absent in triazole-thiones .
  • Amide C=O Stretch : Present at ~1663–1682 cm⁻¹ in precursor hydrazinecarbothioamides but absent in cyclized triazoles .
  • 1H-NMR : Protons adjacent to sulfur (e.g., CH₂-S in thioacetamide side chains) resonate at δ 3.5–4.0 ppm, while aromatic protons in methoxyphenyl groups appear at δ 6.8–7.2 ppm .
Mass Spectrometry:
  • High-resolution mass spectra (HRMS) of pyrimidinone analogs (e.g., 2d: m/z 397.0971) confirm molecular integrity, with deviations <0.0015 Da .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with intermediate preparation (e.g., thiadiazole ring formation, followed by coupling with substituted benzamide). Key steps include:
  • Thiol-ether linkage formation : React 5-amino-1,3,4-thiadiazole-2-thiol with 2-chloro-N-(4-methoxyphenyl)acetamide under basic conditions (e.g., K₂CO₃) to form the thioether bond .
  • Amide coupling : Use coupling agents like EDCI/HOBt or activate the carboxylic acid (e.g., 2-chloro-6-fluorobenzoic acid) via chloroformate intermediates .
  • Purification : Column chromatography or recrystallization (e.g., methanol/water) to isolate the final product.
  • Optimization : Vary catalysts (e.g., DMAP for acylation), temperatures (40–80°C for coupling), and solvent systems (DMF or THF) to enhance yield .

Q. What key structural features influence biological activity, and how are these analyzed?

  • Methodological Answer : Critical features include:
  • Thiadiazole-thioether backbone : Enhances metabolic stability and membrane permeability .
  • Fluorine and chlorine substituents : Increase lipophilicity and modulate electronic properties, affecting target binding .
  • 4-Methoxyphenyl group : May contribute to π-π stacking with biological targets .
  • Analysis :
  • Spectroscopy : NMR (¹H/¹³C) confirms regiochemistry (e.g., thioether linkage at C5 of thiadiazole) .
  • X-ray crystallography : Resolves spatial arrangement of substituents (e.g., planarity of benzamide-thiadiazole system) .

Q. What preliminary assays are used to screen for antimicrobial or anticancer activity?

  • Methodological Answer :
  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
  • Anticancer : MTT assay on cell lines (e.g., HeLa, MCF-7) to determine IC₅₀. Compare to controls like doxorubicin .
  • Enzyme inhibition : Test against PfDHFR (malaria target) or bacterial dihydrofolate reductase via spectrophotometric assays .

Advanced Research Questions

Q. How can SAR studies identify critical functional groups for activity?

  • Methodological Answer :
  • Analog synthesis : Modify substituents (e.g., replace fluorine with other halogens, vary methoxy position) .
  • Biological testing : Compare MIC/IC₅₀ across analogs to link structural changes to potency .
  • Computational modeling : Dock analogs into target proteins (e.g., S. aureus DHFR) using AutoDock Vina to predict binding affinities .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Multi-technique validation : Combine 2D NMR (COSY, HSQC) with X-ray diffraction to resolve ambiguous NOE signals .
  • DFT calculations : Optimize molecular geometry at the B3LYP/6-31G* level and compare computed vs. experimental NMR shifts .
  • Case example : reports conflicting ¹H NMR signals for a nitro-thiazole analog; X-ray confirmed the correct tautomer .

Q. How can reaction conditions be optimized for large-scale synthesis?

  • Methodological Answer :
  • Flow chemistry : Adapt batch synthesis to continuous flow (e.g., Omura-Sharma-Swern oxidation) for improved heat/mass transfer .
  • DoE (Design of Experiments) : Use software (e.g., JMP) to model variables (temperature, stoichiometry) and predict optimal conditions .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

Data Contradiction Analysis

Q. How to reconcile discrepancies in biological activity between similar compounds?

  • Example : notes that replacing the thiazole ring with a thiadiazole (as in the target compound) increases antimicrobial potency compared to simpler benzamides. However, reports reduced activity when a nitro group is added to the thiazole .
  • Resolution :
  • Meta-analysis : Compare logP values and steric parameters (e.g., Tolman cone angles) to explain activity trends.
  • Target-specific assays : Test compounds against isolated enzymes (e.g., bacterial topoisomerase IV) instead of whole-cell assays to eliminate permeability confounders .

Notes

  • Advanced Techniques : X-ray crystallography () and flow chemistry () are prioritized for reproducibility.
  • Contradictions : Highlighted in Q7 to guide rigorous SAR validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.